molecular formula C19H20N4O5S B2535658 4-(N,N-dimethylsulfamoyl)-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide CAS No. 920241-17-4

4-(N,N-dimethylsulfamoyl)-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide

Cat. No.: B2535658
CAS No.: 920241-17-4
M. Wt: 416.45
InChI Key: DYCWOPGIJURPGW-UHFFFAOYSA-N
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Description

The compound 4-(N,N-dimethylsulfamoyl)-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide (CAS: 920241-17-4) features a benzamide core substituted with a dimethylsulfamoyl group at the para position and a pyridazine ring linked via an ethoxyethyl chain to a furan moiety. Its molecular formula is C₁₉H₂₁N₅O₄S, with a molecular weight of 415.47 g/mol . The dimethylsulfamoyl group enhances metabolic stability, while the pyridazine-furan system may contribute to π-π stacking interactions in biological targets.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-[6-(furan-2-yl)pyridazin-3-yl]oxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5S/c1-23(2)29(25,26)15-7-5-14(6-8-15)19(24)20-11-13-28-18-10-9-16(21-22-18)17-4-3-12-27-17/h3-10,12H,11,13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCWOPGIJURPGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(N,N-dimethylsulfamoyl)-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide (CAS No. 920241-17-4) is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H20N4O5S
  • Molecular Weight : 416.5 g/mol
  • Structure : The compound features a benzamide core with a sulfamoyl group and a furan-pyridazine moiety, which may contribute to its biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, particularly its effects on enzyme inhibition and potential therapeutic applications.

Enzyme Inhibition

One of the primary areas of research involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in neurotransmission:

Enzyme Inhibition Type IC50 Value Reference
Acetylcholinesterase (AChE)Competitive0.29 μM
Butyrylcholinesterase (BChE)Non-competitive0.24 μM

These values indicate significant inhibitory potential, suggesting that the compound could be useful in treating conditions like Alzheimer's disease, where AChE inhibition is beneficial.

The mechanism by which this compound exerts its effects may involve:

  • Binding Affinity : Molecular docking studies suggest that the compound binds effectively to the active sites of AChE and BChE.
  • Structural Modifications : The presence of the furan and pyridazine rings may enhance the binding interactions due to π-stacking and hydrogen bonding.

Case Studies

A notable study evaluated the potential of similar compounds in neuroprotection:

  • Study on Neuroprotective Effects :
    • Objective : To assess the neuroprotective effects against oxidative stress.
    • Methodology : Compounds were tested on neuronal cell lines exposed to oxidative stress.
    • Findings : The tested compounds exhibited reduced cell death and improved cell viability compared to controls, indicating potential neuroprotective properties.

Cytotoxicity Assessment

Cytotoxicity studies are crucial for evaluating the safety profile of new compounds:

Compound Cell Line IC50 Value Effect
This compoundL929 (fibroblast)>100 μMNo significant cytotoxicity

These results suggest that the compound has a favorable safety profile at therapeutic concentrations.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 4-(N,N-dimethylsulfamoyl)-N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide exhibit significant antimicrobial properties. For instance, studies on sulfonamide derivatives have shown their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the sulfonamide group is crucial for this activity, as it interferes with bacterial folate synthesis, a vital metabolic pathway .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Similar compounds have been evaluated for their ability to inhibit cancer cell proliferation. For example, some benzamide derivatives have demonstrated selective cytotoxicity against specific cancer cell lines, indicating that modifications to the benzamide structure can enhance therapeutic efficacy . The mechanism often involves the inhibition of key enzymes involved in tumor growth and metastasis.

Enzyme Inhibition

Compounds containing the furan and pyridazine moieties have been investigated for their ability to inhibit enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are critical in metabolic pathways related to diabetes and neurodegenerative diseases like Alzheimer's disease. The inhibition of α-glucosidase can lead to reduced blood glucose levels post-meal, making these compounds potential candidates for diabetes management .

Case Studies and Research Findings

Several studies have documented the effectiveness of similar compounds in various biological assays:

  • A study focusing on sulfonamide derivatives showed promising results against bacterial strains with minimum inhibitory concentrations (MICs) indicating strong antibacterial activity .
  • Another investigation highlighted the anticancer properties of related benzamide derivatives, where specific compounds exhibited IC50 values lower than standard chemotherapeutic agents .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Heterocycle Pharmacokinetic Notes
Target Compound (CAS 920241-17-4) 415.47 Dimethylsulfamoyl, furan Pyridazine High metabolic stability
2-(4-Fluorophenyl)Acetamide (CAS 920169-74-0) 341.3 Fluorophenyl acetamide Pyridazine Lower metabolic stability
3,4,5-Trimethoxy-Benzamide (CAS 920377-08-8) 429.44 Trimethoxy, thiophene Pyridazine Increased lipophilicity
N-(2-((6-(3,5-Dimethyl-1H-Pyrazol-1-yl)Pyrimidin-4-yl)Amino)Ethyl)-... 443.5 Dimethylpyrazole, pyrimidine Pyrimidine Altered target selectivity
4-(6-(Butylamino)Imidazo[1,2-b]Pyridazin-3-yl)-... 406.5 Imidazopyridazine, diethylaminoethyl Imidazopyridazine Potential kinase inhibition

Research Findings and Implications

  • Metabolic Stability : The dimethylsulfamoyl group in the target compound enhances resistance to enzymatic degradation compared to acetamide or piperazine derivatives .
  • Heterocycle Impact : Pyridazine’s planar structure may favor interactions with flat binding pockets (e.g., kinase ATP sites), whereas pyrimidine or imidazopyridazine cores introduce steric hindrance .
  • Sigma Receptor Targeting: Benzamides like [¹²⁵I]PIMBA () show high prostate tumor uptake, suggesting the target compound’s benzamide scaffold could be optimized for diagnostic/therapeutic applications .

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